molecular formula C11H9NO2S B070898 Methyl 6-thien-2-ylnicotinate CAS No. 179408-53-8

Methyl 6-thien-2-ylnicotinate

Cat. No.: B070898
CAS No.: 179408-53-8
M. Wt: 219.26 g/mol
InChI Key: SXGLIAOLXVLUCM-UHFFFAOYSA-N
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Description

Methyl 6-thien-2-ylnicotinate, also known as MTYN, is a chemical compound that belongs to the class of nicotinates. It is a yellowish powder that is soluble in organic solvents and has a molecular formula of C13H11NO2S. MTYN has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.

Properties

IUPAC Name

methyl 6-thiophen-2-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-11(13)8-4-5-9(12-7-8)10-3-2-6-15-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGLIAOLXVLUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591442
Record name Methyl 6-(thiophen-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179408-53-8
Record name Methyl 6-(thiophen-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.0 g of (methyl 6-hydroxypyridine-3-carboxylate, o-triflate) and 5.23 g of 2-(tributylstannyl)thiophene in 50 ml of dry toluene is stirred under nitrogen at reflux for 16 hours in the presence of tetrakis(triphenylphosphine)palladium(O). The reaction mixture is diluted with 50 ml of chloroform and filtered through a pad of diatomaceous earth. The filtrate is evaporated in vacuo to a residue which is extracted and decanted (2×100 ml) with 1:1 ether:petroleum ether. The combined extracts are evaporated in vacuo to give 1.6 g of the desired product as a residue.
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o-triflate
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5.23 g
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50 mL
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50 mL
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